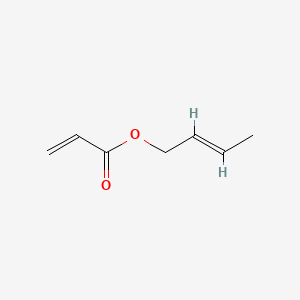

Crotyl acrylate

説明

Crotyl acrylate is a type of acrylate monomer that is used in the synthesis of various polymers and copolymers. It is a clear, colorless liquid that has a characteristic odor. Crotyl acrylate is known for its excellent adhesive properties and is widely used in the production of pressure-sensitive adhesives, coatings, and sealants.

科学的研究の応用

1. Use in Polymerization and Coatings

Crotyl acrylate is involved in the radical polymerization process. Research has shown that acrylates are widely used in various applications such as coatings, adhesives, and synthetic rubbers. Acrylate polymers are significant in the understanding and control of radical polymerizations, which are essential for producing materials with specific properties (Herk, 2009).

2. Applications in Liquid Crystalline Polymers

Crotyl acrylate has been studied for its use in liquid crystalline polymers. Metallorganic polymers containing pi-crotyl groups have shown the ability to display nematic mesophases, indicating their potential in advanced material applications such as in optical materials and liquid crystal displays (Ghedini, Panunzi, Roviello, 1998).

3. Role in Dual-Curing Systems

Crotyl acrylate is valuable in dual-curing systems, which are used for creating materials with unique properties at each stage of the curing process. These systems are vital in producing shape memory polymers, optical materials, and holographic materials. Acrylate-based chemistries are pivotal in these systems due to their versatility and reactivity (Konuray, Fernández‐Francos, Ramis, Serra, 2018).

4. Involvement in Catalytic Reactions

Research on catalytic reactions involving crotyl acrylate has shown selectivity variations based on nanoparticle size. This is particularly relevant in the hydrogenation of unsaturated alcohols, where the reactivity and selectivity of the catalyst can be manipulated by controlling the size of the nanoparticles involved (Bhattacharjee, Dotzauer, Bruening, 2009).

5. Development of Innovative Coatings

Crotyl acrylate is used in the development of new coatings and surface treatments. Its properties allow for the creation of coatings with enhanced characteristics like thermal stability, resistance, and transparency. This has implications in various industries, including automotive and construction (Morales-Cerrada, Boutevin, Caillol, 2021).

特性

IUPAC Name |

[(E)-but-2-enyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-9-7(8)4-2/h3-5H,2,6H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXYCFKHVQFUPA-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crotyl acrylate | |

CAS RN |

23916-33-8 | |

| Record name | 2-Propenoic acid, 2-buten-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1618113.png)